molecular formula C11H10O3S B15259056 2-[3-Methyl-5-(thiophen-2-yl)furan-2-yl]acetic acid

2-[3-Methyl-5-(thiophen-2-yl)furan-2-yl]acetic acid

Cat. No.: B15259056
M. Wt: 222.26 g/mol
InChI Key: XFOQUUUMJUMTLU-UHFFFAOYSA-N
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Description

2-[3-Methyl-5-(thiophen-2-yl)furan-2-yl]acetic acid is a complex organic compound that features a unique structure combining a furan ring, a thiophene ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Methyl-5-(thiophen-2-yl)furan-2-yl]acetic acid typically involves the formation of the furan and thiophene rings followed by their coupling and subsequent functionalization to introduce the acetic acid group. Common synthetic routes include:

    Formation of the Furan Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

    Formation of the Thiophene Ring: The Gewald reaction is often used, involving the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Coupling of Rings: The furan and thiophene rings can be coupled using cross-coupling reactions such as the Suzuki or Stille coupling.

    Introduction of the Acetic Acid Group: This can be done through a Friedel-Crafts acylation reaction followed by oxidation to convert the resulting product into the acetic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

2-[3-Methyl-5-(thiophen-2-yl)furan-2-yl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents onto the furan or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as halides or amines.

Scientific Research Applications

2-[3-Methyl-5-(thiophen-2-yl)furan-2-yl]acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s electronic properties make it of interest for the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[3-Methyl-5-(thiophen-2-yl)furan-2-yl]acetic acid depends on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Furanacetic Acid: Similar structure but lacks the thiophene ring.

    Thiophene-2-acetic Acid: Contains the thiophene ring but lacks the furan ring.

    3-Methylthiophene: Contains the thiophene ring with a methyl substituent but lacks the furan ring and acetic acid group.

Uniqueness

2-[3-Methyl-5-(thiophen-2-yl)furan-2-yl]acetic acid is unique due to the combination of the furan and thiophene rings with an acetic acid moiety. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

2-(3-methyl-5-thiophen-2-ylfuran-2-yl)acetic acid

InChI

InChI=1S/C11H10O3S/c1-7-5-9(10-3-2-4-15-10)14-8(7)6-11(12)13/h2-5H,6H2,1H3,(H,12,13)

InChI Key

XFOQUUUMJUMTLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1)C2=CC=CS2)CC(=O)O

Origin of Product

United States

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